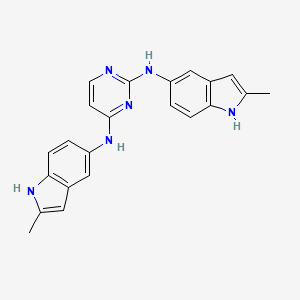

n2,n4-Bis(2-methyl-1h-indol-5-yl)pyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n2,n4-Bis(2-methyl-1h-indol-5-yl)pyrimidine-2,4-diamine: is a complex organic compound that features a pyrimidine core substituted with two indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n2,n4-Bis(2-methyl-1h-indol-5-yl)pyrimidine-2,4-diamine typically involves the condensation of 2-methylindole derivatives with pyrimidine-2,4-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Chemistry: In chemistry, n2,n4-Bis(2-methyl-1h-indol-5-yl)pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of n2,n4-Bis(2-methyl-1h-indol-5-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can engage in π-π interactions with aromatic residues in proteins, while the pyrimidine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

- n2,n4-Bis(2-methyl-1h-indol-5-yl)pyrimidine-2,4-diamine

- n2,n4-Bis(2-methyl-1h-indol-3-yl)pyrimidine-2,4-diamine

- n2,n4-Bis(2-methyl-1h-indol-7-yl)pyrimidine-2,4-diamine

Uniqueness: The uniqueness of this compound lies in the specific positioning of the indole moieties at the 5-position of the indole ring. This positioning can significantly influence the compound’s electronic properties and its ability to interact with biological targets, making it distinct from other similar compounds .

Biological Activity

N2,N4-Bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine (CAS Number: 1071098-42-4) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C22H20N6

- Molecular Weight: 368.44 g/mol

- IUPAC Name: this compound

The structure features a pyrimidine core substituted with two 2-methyl-1H-indole groups, which may contribute to its biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite.

- Inhibitory Activity : In vitro assays demonstrated that certain pyrimidine derivatives exhibited promising inhibitory activity against both wild-type and mutant strains of P. falciparum DHFR, with IC50 values ranging from 1.3 nM to 243 nM for wild-type and 13 nM to 208 nM for mutant strains .

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential efficacy against various cancer cell lines.

- CDK Inhibition : Recent research has identified related pyrimidine compounds as potent inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression. For instance, compounds in this class have shown IC50 values as low as 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating strong antitumor potential .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis and cell cycle regulation.

- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to target enzymes, stabilizing interactions that inhibit their activity .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Range |

|---|---|---|

| Antimalarial | P. falciparum DHFR | 1.3 - 243 nM |

| Antitumor | CDK2 | 0.004 μM |

| Antitumor | CDK9 | 0.009 μM |

Table 2: Comparison with Related Compounds

| Compound Name | Target | IC50 (μM) |

|---|---|---|

| N2,N4-Bis(2-methyl-1H-indol-5-yl)pyrimidine | P. falciparum DHFR | 1.3 - 243 |

| Compound A (similar structure) | CDK2 | 0.004 |

| Compound B (similar structure) | CDK9 | 0.009 |

Case Study 1: Synthesis and Evaluation of Analogues

A study synthesized various analogues of this compound to evaluate their biological activity against P. falciparum. The analogues were subjected to in vitro testing to determine their efficacy as DHFR inhibitors.

Case Study 2: Clinical Implications in Cancer Therapy

Research has explored the application of pyrimidine derivatives as dual inhibitors for CDK2 and CDK9 in cancer therapy, demonstrating significant potential for treating various cancers through targeted inhibition of cell cycle progression.

Properties

IUPAC Name |

2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWHWWKOIJCMKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.